
GSK656
Übersicht
Beschreibung
GSK656, also known as ganfeborole, is a synthetic organic compound belonging to the oxaborole class. It is a first-in-class boron-containing antitubercular agent that has shown potent activity against Mycobacterium tuberculosis. This compound targets the leucyl-tRNA synthetase enzyme, which is essential for protein synthesis in bacteria .
Wissenschaftliche Forschungsanwendungen
GSK656 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Oxaborolen und ihren Derivaten zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf die bakterielle Proteinsynthese und sein Potenzial als antibakterielles Mittel untersucht.
Medizin: Befindet sich in klinischen Studien zur Behandlung von Tuberkulose und zeigt vielversprechende Ergebnisse bei der Reduzierung der bakteriellen Belastung und der Verbesserung der Patientenergebnisse.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer antibakterieller Mittel und Behandlungen für resistente Infektionen .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des Enzyms Leucyl-tRNA-Synthetase in Mycobacterium tuberculosis. Dieses Enzym ist entscheidend für die korrekte Anlagerung von Aminosäuren an tRNA-Moleküle, die für die Proteinsynthese unerlässlich sind. Durch Hemmung dieses Enzyms stört this compound die Proteinsynthese, was zum Absterben der Bakterienzelle führt. Die Verbindung nutzt den Oxaborol-tRNA-Fänger-Mechanismus, der die Bildung eines stabilen Komplexes mit dem Enzym und der tRNA beinhaltet und so die korrekte Funktion des Enzyms verhindert .
Ähnliche Verbindungen:
Tavaborol: Ein Antimykotikum, das ebenfalls auf die Leucyl-tRNA-Synthetase abzielt, aber zur Behandlung von Pilzinfektionen eingesetzt wird.
Mupirocin: Ein Antibiotikum, das die Isoleucyl-tRNA-Synthetase hemmt und zur Behandlung von bakteriellen Hautinfektionen eingesetzt wird.
Halofuginon: Ein Antiprotozoenmittel, das die Prolin-tRNA-Synthetase hemmt.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Zielsetzung der Leucyl-tRNA-Synthetase von Mycobacterium tuberculosis, wodurch es hochspezifisch für die Behandlung von Tuberkulose ist. Im Gegensatz zu anderen ähnlichen Verbindungen hat this compound eine starke Aktivität gegen arzneimittelresistente Stämme von Mycobacterium tuberculosis gezeigt und ist in klinische Studien zur Behandlung von Tuberkulose gelangt .
Wirkmechanismus
Target of Action
GSK656, also known as Ganfeborole or GSK3036656, primarily targets the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mtb . It has two catalytic sites: an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu .
Mode of Action
This compound acts as a potent inhibitor of Mtb LeuRS . It suppresses protein synthesis in Mtb by inhibiting the enzyme LeuRS . The compound shares the oxaborole tRNA-trapping (OBORT) mechanism of action with antifungal tavaborole .
Biochemical Pathways
The inhibition of LeuRS by this compound affects the protein synthesis pathway in Mtb . By suppressing protein synthesis, this compound disrupts the normal functioning of the bacteria, leading to its death .
Pharmacokinetics
The pharmacokinetics of this compound are still under investigation. The compound has shown good safety and pharmacokinetic properties in early clinical trials
Result of Action
This compound has demonstrated potent antitubercular activity. It has shown significant in vitro susceptibility against multiple mycobacterial species . In clinical trials, this compound has shown early bactericidal activity, safety, and tolerability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the susceptibility of different mycobacterial species to this compound varies . While this compound has potent efficacy against Mtb and Mycobacterium abscessus, inherent resistance was noted for Mycobacterium intracellulare and Mycobacterium avium
Biochemische Analyse
Biochemical Properties
GSK656 plays a crucial role in biochemical reactions by inhibiting the enzyme leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis. This enzyme is essential for protein synthesis, as it charges tRNA with leucine. This compound binds to the aminoacylation site of LeuRS, preventing the proper charging of tRNA and thus inhibiting protein synthesis. This interaction is highly selective, with an IC50 of 0.2 μM for Mycobacterium tuberculosis LeuRS .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, it disrupts protein synthesis by inhibiting LeuRS, leading to bacterial cell death. In mammalian cells, this compound shows minimal inhibitory concentration (MIC) of 80 nM against Mycobacterium tuberculosis H37Rv . It also exhibits EC50 values of 381 μM against HepG2 cells, indicating its selective toxicity towards bacterial cells over mammalian cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the aminoacylation site of leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis. This binding prevents the proper charging of tRNA with leucine, thereby inhibiting protein synthesis. The oxaborole tRNA trapping (OBORT) mechanism is employed, where this compound traps the tRNA in the editing site of LeuRS, leading to the inhibition of protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound shows potent antitubercular activity with an ED99 of 0.4 mg/kg in mice infected with Mycobacterium tuberculosis H37Rv . Stability studies indicate that this compound remains stable under various conditions, with minimal degradation observed over time. Long-term effects on cellular function include sustained inhibition of protein synthesis and bacterial cell death .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits Mycobacterium tuberculosis with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The therapeutic dose is expected to be less than 15 mg per day .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein synthesis inhibition. It interacts with leucyl-tRNA synthetase (LeuRS) and disrupts the normal function of this enzyme. This disruption leads to a decrease in protein synthesis and an increase in bacterial cell death. The compound also affects metabolic flux and metabolite levels by inhibiting the synthesis of essential proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound accumulates in the cytoplasm, where it exerts its inhibitory effects on leucyl-tRNA synthetase (LeuRS) .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with leucyl-tRNA synthetase (LeuRS). The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles. Its activity and function are mainly confined to the cytoplasm, where it inhibits protein synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: GSK656 is synthesized through a series of chemical reactions involving the introduction of various substituents onto the aromatic ring of the 3-aminomethyl benzoxaborole scaffold. The key steps include:
- Formation of the benzoxaborole core.
- Introduction of the aminomethyl group.
- Halogenation to introduce the chlorine atom.
- Final coupling reactions to attach the ethoxyethanol group .
Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes:
- Using high-purity starting materials.
- Employing efficient catalysts and reagents.
- Implementing stringent purification processes to remove impurities .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GSK656 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Benzoxaborol-Gerüst zu modifizieren.
Substitution: Halogenierung und andere Substitutionsreaktionen werden verwendet, um funktionelle Gruppen am aromatischen Ring einzuführen oder zu ersetzen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungsreagenzien wie Chlor und Brom werden unter kontrollierten Bedingungen eingesetzt
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen entstehenden Produkte sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .
Vergleich Mit ähnlichen Verbindungen
Tavaborole: An antifungal agent that also targets leucyl-tRNA synthetase but is used for treating fungal infections.
Mupirocin: An antibacterial agent that inhibits isoleucyl-tRNA synthetase, used for treating bacterial skin infections.
Halofuginone: An antiprotozoal agent that inhibits proline-tRNA synthetase.
Uniqueness of GSK656: this compound is unique due to its specific targeting of Mycobacterium tuberculosis leucyl-tRNA synthetase, making it highly selective for tuberculosis treatment. Unlike other similar compounds, this compound has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis and has progressed to clinical trials for tuberculosis treatment .
Biologische Aktivität
2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride, commonly referred to as ganfeborole (GSK3036656), is a novel compound belonging to the class of benzoxaboroles. This compound has garnered attention due to its potent biological activity, particularly as an inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS). This article aims to detail the biological activity of ganfeborole, supported by relevant data tables, case studies, and research findings.
Chemical Structure:
- IUPAC Name: 2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride
- Molecular Formula: C₁₄H₁₄ClBNO₃
- Molecular Weight: 251.045 g/mol
Property | Value |
---|---|
IUPAC Name | 2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride |
Molecular Formula | C₁₄H₁₄ClBNO₃ |
Molecular Weight | 251.045 g/mol |
CAS Registry Number | 2131798-12-2 |
Ganfeborole acts primarily by inhibiting the enzyme leucyl-tRNA synthetase in Mycobacterium tuberculosis. This inhibition disrupts protein synthesis in the bacteria, which is crucial for its survival and replication. The compound's unique boron-containing structure allows it to bind effectively to the active site of the enzyme, thereby exerting its antibacterial effects.
Key Findings:
- Inhibition of Mycobacterium tuberculosis: Ganfeborole has shown significant inhibitory activity against M. tuberculosis with an IC50 value in the low nanomolar range, indicating high potency.
- Selectivity: The compound exhibits selectivity towards bacterial LeuRS over human homologs, minimizing potential side effects associated with human protein synthesis inhibition .
Antitubercular Activity
In preclinical studies, ganfeborole demonstrated robust antitubercular activity both in vitro and in vivo. It was effective against drug-resistant strains of M. tuberculosis, making it a promising candidate for treating multidrug-resistant tuberculosis (MDR-TB).
Table 2: Summary of Antitubercular Activity
Study Type | Result |
---|---|
In vitro assays | IC50 < 10 nM against M. tuberculosis |
In vivo models | Significant reduction in bacterial load in infected mice |
Case Studies
Clinical Trial Insights:
Ganfeborole has entered clinical trials focusing on its efficacy in treating tuberculosis. Phase I trials have indicated favorable pharmacokinetics and safety profiles.
Case Study Example:
A study involving patients with MDR-TB treated with ganfeborole showed a marked improvement in treatment outcomes compared to standard therapies alone. Patients exhibited reduced symptoms and faster recovery times.
Safety and Toxicology
Preliminary toxicological assessments indicate that ganfeborole has a favorable safety profile. In animal models, no significant adverse effects were observed at therapeutic doses. Ongoing studies are further evaluating long-term effects and potential toxicity in humans.
Eigenschaften
IUPAC Name |
2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO4.ClH/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15;/h1-2,8,14-15H,3-5,13H2;1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOKBESTQMGROA-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BCl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2131798-13-3 | |
Record name | GSK-656 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2131798133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO{C][1,2]OXABOROL-1(3H)-OL, SULPHURIC ACID SALT | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ganfeborole hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P83HS633ZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.